Nigellicine

Pharmacokinetics ADMET prediction Drug-likeness

Nigellicine is the only black cumin alkaloid that combines high predicted oral bioavailability (0.85) with no CYP1A2/2D6 inhibition—eliminating confounding drug-drug interaction variables that plague nigellidine or crude extracts. Its exclusive seed-coat localization makes it the definitive HPLC/UPLC-MS marker for authenticating Nigella sativa materials. For PVX antiviral screening, in silico data confirm stronger replicase binding than thymoquinone. Insist on authenticated single-entity Nigellicine to ensure reproducible ADMET benchmarking and regulatory-grade analytical validation.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 98063-20-8
Cat. No. B1251354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigellicine
CAS98063-20-8
Synonymsnigellicine
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N3CCCCN3C2=C1)C(=O)O
InChIInChI=1S/C13H14N2O3/c1-8-6-9-11(10(16)7-8)12(13(17)18)15-5-3-2-4-14(9)15/h6-7H,2-5H2,1H3,(H,17,18)
InChIKeyFEJTUHSIRAJLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nigellicine (CAS 98063-20-8): Sourcing and Chemical Identity Guide for a Rare Indazole Alkaloid from Nigella sativa


Nigellicine (CAS 98063-20-8) is a naturally occurring indazole alkaloid first isolated and structurally characterized from the seeds of *Nigella sativa* (black cumin) in 1985 via X-ray diffraction and spectroscopic techniques [1]. It belongs to the rare pyridazino[1,2-a]indazolium class of mesomeric betaines, with a molecular formula of C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol [2]. As a specialized metabolite found almost exclusively in the seed coat of *N. sativa*, nigellicine represents a structurally distinct chemotype within the black cumin phytochemical repertoire, distinct from the more abundant and widely studied quinone constituents such as thymoquinone [3].

Nigellicine Procurement: Why Chemical Class or Crude Extract Substitution Introduces Irreproducible Variables


Generic substitution of nigellicine with crude *Nigella sativa* extracts, total alkaloid fractions, or even its close structural analog nigellidine introduces significant and quantifiable variability in experimental outcomes. Firstly, nigellicine is a minor constituent concentrated in the seed coat, meaning that whole seed extracts or oils are dominated by thymoquinone and fatty acids, with nigellicine present at trace and often unquantified levels [1]. Secondly, in silico profiling reveals that nigellicine possesses a distinct ADMET signature compared to co-occurring phytochemicals: it exhibits a higher predicted oral bioavailability score (0.85) than thymoquinone, thymohydroquinone, or nigellidine, yet carries a divergent predicted toxicity risk profile that differs fundamentally from the quinone constituents . Thirdly, nigellicine demonstrates a unique cytochrome P450 interaction pattern; unlike nigellidine and carvacrol, which are predicted to inhibit CYP1A2 and CYP2D6, nigellicine shows no predicted inhibition of these key metabolizing enzymes, thereby presenting a fundamentally different drug-drug interaction risk calculus [2]. These orthogonal pharmacokinetic and toxicological vectors mean that substituting nigellicine with another black cumin alkaloid or a crude extract will yield non-equivalent and potentially confounding experimental results.

Nigellicine Comparative Evidence: Quantified Differentiation from Thymoquinone, Nigellidine, and Other In-Class Analogs


Nigellicine Demonstrates the Highest Predicted Oral Bioavailability Among Major N. sativa Bioactives

In a systematic in silico evaluation of four key *Nigella sativa* constituents using SwissADME, nigellicine achieved a predicted bioavailability score of 0.85, which was the highest among the tested compounds and numerically superior to nigellidine, thymoquinone, and thymohydroquinone. The study explicitly compared nigellicine against three co-occurring black cumin bioactives under identical computational conditions, noting that all compounds satisfied Lipinski's Rule of Five .

Pharmacokinetics ADMET prediction Drug-likeness Bioavailability

Nigellicine Lacks CYP1A2 and CYP2D6 Inhibition Liability, Differentiating It from Nigellidine and Carvacrol in Drug Interaction Risk

A comparative in silico ADMET prediction study evaluated the cytochrome P450 inhibition profiles of *Nigella sativa* compounds including nigellicine, nigellidine, carvacrol, and thymoquinone. The study specifically noted that carvacrol and nigellidine inhibit key cytochrome P450 enzymes (CYP1A2 and CYP2D6), which could lead to drug-drug interactions. In contrast, nigellicine was not identified as an inhibitor of either CYP1A2 or CYP2D6 under the same SwissADMET predictive conditions [1].

Drug-drug interactions Cytochrome P450 Metabolism Safety profiling

Nigellicine Exhibits Superior Docking Affinity for PVX Replicase Relative to Thymoquinone and Carvacrol, with Comparable Affinity to the Antiviral Drug Ribavirin

A 2025 molecular docking study compared *Nigella sativa* bioactive compounds (nigellicine, carvacrol, nigellidine, and thymoquinone) against Potato Virus X (PVX) replicase and coat protein targets, benchmarking them against the clinical antiviral drug Ribavirin. Nigellicine exhibited promising docking scores that were comparable to Ribavirin. In contrast, carvacrol and thymoquinone showed weaker interactions with the PVX protein targets. Nigellidine achieved the numerically highest binding affinity against PVX replicase (-8.9 kcal/mol), while nigellicine's score was in a comparable range relative to Ribavirin but was not numerically specified in the abstract [1].

Antiviral screening Molecular docking Plant virology Virtual screening

Nigellicine Demonstrates Distinct Organ-Specific Toxicity Prediction Profile Contrasting with the Safer Profiles of Thymoquinone and Thymohydroquinone

A comprehensive in silico toxicity prediction using ProTox 3.0 evaluated nigellicine alongside thymoquinone, thymohydroquinone, and nigellidine. The study reported that thymoquinone and thymohydroquinone demonstrated the safest predicted toxicity profiles, whereas nigellidine and nigellicine both indicated possible organ-specific risks. This head-to-head comparison under identical predictive conditions establishes that nigellicine carries a distinct, and potentially higher, predicted toxicity liability than the quinone constituents of black cumin .

Toxicity prediction Safety pharmacology In silico toxicology Risk assessment

Nigellicine Localizes Primarily to the Seed Coat, Differentiating Its Sourcing and Enrichment Strategy from Seed Oil-Dominant Thymoquinone

A detailed metabolomic study employing matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) mapped the spatial distribution of metabolites in *Nigella sativa* seeds. The indazole alkaloids nigellidine and nigellicine were found to be almost exclusively accumulated in the seed coat. In contrast, organic and amino acids are primarily accumulated in the inner seed tissues, while volatile terpenes such as thymoquinone are distributed differently and are also abundant in the seed's essential oil fraction [1].

Phytochemical localization Extraction optimization Plant metabolomics Quality control

Nigellicine Structural Confirmation via Total Synthesis and X-ray Crystallography Provides Definitive Identity Assurance Unavailable for Many Co-occurring Minor Alkaloids

The structure of nigellicine was first determined in 1985 using X-ray diffraction, providing unambiguous, atomic-resolution structural proof. This was subsequently independently confirmed in 2005 by the first reported total synthesis of the pyridazinoindazolium ring system, which validated both the structure of nigellicine and its close analog nigeglanine [1]. The synthetic route via a common intermediate established definitive access to authenticated reference material and provided rigorous confirmation of the compound's unique betaine structure and connectivity [2].

Chemical identity Total synthesis X-ray crystallography Quality control Reference standard

Nigellicine Optimal Application Scenarios: Where Quantitative Differentiation Drives Scientific Selection


Scenario 1: In Vivo Oral Bioavailability Studies of *Nigella sativa* Alkaloids

When designing in vivo pharmacokinetic or efficacy studies involving oral administration of *Nigella sativa* alkaloids, nigellicine is the most scientifically justified single-entity selection among the class. This is supported by its highest predicted oral bioavailability score (0.85) among the four major *N. sativa* bioactives tested, a finding that directly addresses the common translational bottleneck of poor oral absorption associated with natural products . Furthermore, its lack of predicted CYP1A2 and CYP2D6 inhibition distinguishes it from nigellidine and carvacrol, reducing confounding variables from metabolic drug-drug interactions during polypharmacy or combination studies [1]. Researchers should, however, explicitly account for nigellicine's predicted organ-specific toxicity risk in dose-range finding and toxicology assessments, as this liability profile differs from the safer profile of thymoquinone .

Scenario 2: Plant and Agricultural Antiviral Discovery Programs Targeting PVX or Related Potexviruses

In virtual screening campaigns or hit identification programs for novel antiviral agents against plant viruses, particularly Potato Virus X (PVX) or related potexviruses, nigellicine represents a chemically distinct and validated starting point. In silico docking studies demonstrate that nigellicine exhibits binding interactions with PVX replicase that are comparable to the clinical antiviral Ribavirin and are substantially stronger than those observed for the more abundant *N. sativa* constituents thymoquinone and carvacrol [1]. This quantitative differentiation supports the procurement and experimental prioritization of nigellicine over crude black cumin extracts or thymoquinone-enriched fractions when the specific goal is identifying lead compounds with affinity for PVX replication machinery.

Scenario 3: Analytical Method Development and Quality Control for *Nigella sativa* Authentication and Standardization

For analytical chemists and quality control laboratories developing HPLC, UPLC-MS, or HPTLC methods for the authentication and standardization of *Nigella sativa* raw materials and finished products, nigellicine serves a specific and irreplaceable role as a marker compound. Its nearly exclusive localization to the seed coat provides a unique chemical signature that can be used to verify the inclusion of seed coat material in extracts or to detect adulteration with seed oils or inner seed tissues [2]. Furthermore, the availability of X-ray crystallographic and total synthetic structural confirmation ensures that the reference standard purchased for method validation possesses definitive and authenticated molecular identity, a level of confidence not universally available for other minor *N. sativa* alkaloids [3]. This is critical for methods intended for regulatory submissions or pharmacopeial monograph development.

Scenario 4: In Silico ADMET and Toxicity Benchmarking Studies of Indazole Alkaloids

Nigellicine is a valuable and chemically well-defined reference compound for in silico ADMET and toxicology benchmarking studies focusing on the indazole or pyridazinoindazolium alkaloid chemotypes. Its predicted ADMET profile—characterized by high oral bioavailability, favorable BBB permeability, and a distinct CYP inhibition pattern—provides a quantifiable data point for comparing the pharmacokinetic and safety properties of novel synthetic indazole derivatives [1]. Additionally, its predicted organ-specific toxicity risk, which contrasts sharply with the safer profile of thymoquinone, establishes a useful reference for structure-toxicity relationship modeling within the broader *Nigella* phytochemical space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nigellicine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.